Dauricinoline

説明

BenchChem offers high-quality Dauricinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dauricinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-34(42-3)33(41)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFKIOLXDGQKCF-FIRIVFDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)O)OC)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855823 |

Source

|

| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30984-80-6 |

Source

|

| Record name | (1R)-1-{[3-(4-{[(1R)-6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)-4-hydroxyphenyl]methyl}-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Dauricinoline from Menispermum dauricum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauricinoline, a bioactive bisbenzylisoquinoline alkaloid found in the rhizomes of Menispermum dauricum DC., has garnered interest for its potential therapeutic properties, including anti-inflammatory effects through the inhibition of NF-κB. This technical guide provides an in-depth overview of the discovery and, most critically, a detailed methodology for the isolation and purification of dauricinoline. The protocols outlined herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in natural product chemistry and drug development. This document synthesizes information from established phytochemical literature to present a logical and efficient workflow, from the initial extraction of crude alkaloids to the final purification and characterization of dauricinoline.

Introduction: The Significance of Dauricinoline

Menispermum dauricum, a plant used in traditional Chinese medicine, is a rich source of various isoquinoline alkaloids.[1][2] Among these, dauricinoline is a notable constituent, often found alongside other major alkaloids like dauricine and daurinoline.[3] The bisbenzylisoquinoline alkaloid structure is a key pharmacophore, and compounds in this class exhibit a wide range of biological activities. Dauricinoline, in particular, has been identified as an orally active inhibitor of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical mediator of inflammatory responses.[4] This specific mechanism of action makes dauricinoline a compound of significant interest for the development of novel anti-inflammatory therapeutics.

The challenge, as with many natural products, lies in the efficient and scalable isolation of the pure compound from a complex plant matrix. This guide addresses that challenge by providing a detailed, step-by-step protocol grounded in established chemical principles and chromatographic techniques.

Chemical Profile of Dauricinoline

A thorough understanding of the physicochemical properties of dauricinoline is fundamental to designing an effective isolation strategy.

| Property | Data |

| Molecular Formula | C₃₇H₄₂N₂O₆ |

| Molecular Weight | 610.7 g/mol |

| IUPAC Name | (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol |

| Class | Bisbenzylisoquinoline Alkaloid |

| CAS Number | 30984-80-6 |

Isolation and Purification Workflow

The isolation of dauricinoline from the rhizomes of Menispermum dauricum is a multi-step process that leverages the alkaline nature of the target compound and its unique chromatographic behavior. The overall workflow is depicted in the following diagram:

Caption: Overall workflow for the isolation of dauricinoline.

Step 1: Preparation of Plant Material and Acid-Base Extraction

The initial step aims to liberate the alkaloids from the plant matrix and separate them from non-alkaloidal compounds. The acidic extraction converts the alkaloids into their salt forms, which are water-soluble, while the subsequent basification and extraction with an organic solvent isolate the free-base alkaloids.

Protocol:

-

Grinding: Mill the dried rhizomes of Menispermum dauricum into a fine powder to increase the surface area for efficient extraction.

-

Acidic Extraction:

-

Macerate the powdered rhizomes in a 0.5% aqueous sulfuric acid solution.[5] The ratio of plant material to solvent should be sufficient to create a slurry.

-

Perform the extraction multiple times (e.g., 3 times) with fresh acidic solution to ensure exhaustive extraction of the alkaloids.

-

Combine the acidic extracts and filter to remove solid plant material.

-

-

Basification and Crude Alkaloid Precipitation:

-

Adjust the pH of the combined acidic extract to the alkaline range (pH 9-10) using a suitable base, such as ammonium hydroxide. This will precipitate the alkaloids in their free-base form.

-

Allow the precipitate to settle, then collect the crude alkaloid fraction by filtration or centrifugation.

-

-

Solvent Extraction of Crude Alkaloids:

-

Dissolve the crude alkaloid precipitate in an appropriate organic solvent, such as chloroform or a mixture of chloroform and methanol.

-

Wash the organic phase with water to remove any remaining water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

-

Step 2: Preliminary Separation by Silica Gel Column Chromatography

This step serves to fractionate the crude alkaloid extract, separating the alkaloids based on their polarity. This initial separation simplifies the mixture for the final high-resolution purification step.

Protocol:

-

Column Preparation: Pack a silica gel column with a suitable stationary phase (e.g., 200-300 mesh silica gel) using a slurry packing method with a non-polar solvent like hexane.

-

Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a step-wise or gradient solvent system of increasing polarity. A common solvent system for bisbenzylisoquinoline alkaloids starts with chloroform and gradually increases the proportion of methanol (e.g., chloroform -> chloroform:methanol 99:1 -> 98:2 -> ... -> 90:10).

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:ammonia) and visualization under UV light or with Dragendorff's reagent.

-

Pooling of Fractions: Combine the fractions that show similar TLC profiles and are enriched in the target compound, dauricinoline.

Step 3: High-Purity Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of dauricinoline is achieved using preparative HPLC, which offers high resolution and allows for the isolation of the compound to a high degree of purity.[6]

Protocol:

-

Column and Mobile Phase Selection:

-

Utilize a reversed-phase C18 column suitable for preparative scale separations.

-

Develop a mobile phase system based on analytical HPLC trials. A common mobile phase for bisbenzylisoquinoline alkaloids consists of a mixture of acetonitrile or methanol and water, often with an additive like formic acid or triethylamine to improve peak shape.[7]

-

-

Sample Preparation: Dissolve the enriched fraction from the column chromatography step in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Inject the sample onto the preparative HPLC system.

-

Run the separation using an isocratic or gradient elution method as determined during method development.

-

Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm).

-

-

Fraction Collection: Collect the peak corresponding to dauricinoline.

-

Post-Purification Processing: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure, isolated dauricinoline.

Structural Elucidation and Characterization

The identity and purity of the isolated dauricinoline must be confirmed through spectroscopic analysis. This is a critical step for the self-validation of the isolation protocol.

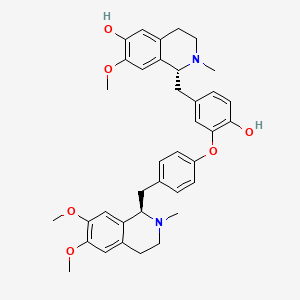

Caption: Chemical Structure of Dauricinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the chemical structure of dauricinoline. The spectra should be compared with literature data for authentication.

-

¹H-NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, methoxy groups, N-methyl groups, and the aliphatic protons of the tetrahydroisoquinoline rings.

-

¹³C-NMR: The carbon NMR spectrum will display distinct signals for each of the 37 carbon atoms in the dauricinoline molecule, providing a unique fingerprint of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound, further confirming its identity.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which can be used to confirm the molecular formula (C₃₇H₄₂N₂O₆).

-

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the protonated molecule [M+H]⁺ will show characteristic losses of fragments corresponding to the different parts of the bisbenzylisoquinoline structure, providing further structural confirmation.[5]

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the discovery and isolation of dauricinoline from Menispermum dauricum. By following the detailed protocols for extraction, chromatographic separation, and spectroscopic characterization, researchers can confidently isolate and identify this promising bioactive alkaloid. The methodologies described herein are designed to be adaptable and scalable, providing a solid foundation for further research into the pharmacological properties and therapeutic potential of dauricinoline.

References

- Pan, X., Hu, C., Zeng, F., Zhang, S., & Xu, J. (1998). Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning. Zhong Yao Cai, 21(9), 456-458.

- Zhang, X., Ye, W., Zhao, S., & Che, C. T. (2004). Isoquinoline and isoindole alkaloids from Menispermum dauricum. Phytochemistry, 65(7), 929–932.

- Chen, L., Wang, Y., Zhao, J., Li, X., & Wang, S. (2023).

- Liu, X., Liu, Q., Wang, D., Wang, X., Zhang, P., Xu, H., Zhao, H., & Zhao, H. (2010). Validated liquid chromatography-tandem mass spectrometry method for quantitative determination of dauricine in human plasma and its application to pharmacokinetic study.

- Wang, Y., et al. (2023). Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma. Molecules, 28(6), 2691.

- Sugimoto, Y., et al. (1998). Dechlorodauricumine from cultured roots of Menispermum dauricum. Phytochemistry, 48(2), 295-297.

- Nowik, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 819.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71463990, Dauricinoline. Retrieved from [Link]

- Li, S., et al. (2014). Protective Effects of Total Alkaloids from Menispermum dauricum against Airway Inflammation in Asthmatic Mice. Planta Medica, 80(13), 1076-1082.

- Zhang, C. (2012). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 4(2), 1008-1013.

- Determination of daurisoline in rabbit plasma and study on its pharmacokinetics. (2003). Zhongguo Zhongyao Zazhi, 28(10), 957-959.

- Process for the extraction and purification of alkaloids. (1995). Google Patents.

- Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. (2011).

- Identification of nuclear factor-kappaB inhibitors in the folk herb Rhizoma Menispermi via bioactivity-based ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry analysis. (2014).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoquinoline and isoindole alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical constituents from the rhizome of Menispermum dauricum and their anti-inflammatory activities [agris.fao.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Dauricinoline: A Technical Guide to Its Physicochemical Properties for Drug Development Professionals

Introduction

Dauricinoline is a bisbenzylisoquinoline alkaloid of significant interest in pharmacological research. As a metabolite of Dauricine, a compound isolated from the traditional medicinal plant Menispermum dauricum, Dauricinoline's chemical characteristics are crucial for its development as a potential therapeutic agent.[1] Understanding its physicochemical properties is the foundational step in designing effective analytical methods, developing stable formulations, and predicting its pharmacokinetic behavior.

This guide provides a comprehensive overview of the core physicochemical properties of Dauricinoline. It is intended for researchers, medicinal chemists, and drug development professionals, offering both established data and field-proven methodologies for its analysis. We will delve into its chemical identity, solubility, stability, and spectroscopic signature, providing the necessary technical detail to support advanced research and development activities.

Part 1: Chemical Identity and Core Properties

The unique bisbenzylisoquinoline structure of Dauricinoline governs its chemical behavior and biological activity. It is structurally derived from its parent compound, Dauricine, through N-demethylation, a common metabolic pathway.[2][3]

Structural and Molecular Data

The fundamental identifiers for Dauricinoline are summarized below. These data are essential for molecular modeling, analytical method development, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | (1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol | PubChem[4] |

| CAS Number | 30984-80-6 | BioCrick[5], PubChem[4] |

| Molecular Formula | C₃₇H₄₂N₂O₆ | BioCrick[5], PubChem[4] |

| Molecular Weight | 610.7 g/mol | BioCrick[5], PubChem[4] |

| Appearance | Powder | BioCrick[5] |

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. Dauricinoline, like many alkaloids, exhibits differential solubility.

-

Qualitative Solubility: Dauricinoline is reported to be soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5]

Lipophilicity and Dissociation Constant

Lipophilicity (LogP) and the acid dissociation constant (pKa) are cornerstone parameters in drug design, influencing membrane permeability, protein binding, and solubility.

| Parameter | Value | Method | Justification & Implication |

| XLogP3 | 6.4 | Computed | The high LogP value, calculated by PubChem, indicates significant lipophilicity.[4] This suggests that Dauricinoline is likely to have good membrane permeability but may face challenges with aqueous solubility and could be a substrate for efflux transporters. |

| pKa | Not Experimentally Determined | N/A | The structure contains two tertiary amine nitrogens and two phenolic hydroxyl groups. The tertiary amines are basic and are expected to have pKa values in the range of 7.5-8.5. The phenolic groups are weakly acidic, with expected pKa values above 9.5. Experimental determination via potentiometric titration or UV-pH profiling is required for accurate formulation development. |

Part 2: Spectroscopic and Analytical Characterization

Accurate identification and quantification of Dauricinoline require robust analytical techniques grounded in its unique spectroscopic properties.

Expected Spectroscopic Profile

While published spectra for isolated Dauricinoline are not widely available, its structural features allow for the prediction of its characteristic spectroscopic signature. This is invaluable for its identification in complex matrices like biological samples.[6][7][8]

-

Mass Spectrometry (MS): As a key metabolite of Dauricine, Dauricinoline is often identified by its mass-to-charge ratio (m/z). In positive ion mode Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 611.3 .[3] Tandem MS (MS/MS) studies on Dauricine metabolites reveal characteristic fragmentation patterns involving the cleavage of the benzylisoquinoline moieties.[3][9]

-

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

Aromatic Protons: Multiple signals in the δ 6.0-7.5 ppm region.

-

Methoxy Protons (-OCH₃): Sharp singlets around δ 3.5-4.0 ppm.

-

N-Methyl Protons (-NCH₃): Singlets in the δ 2.0-2.5 ppm region.

-

Aliphatic Protons: A complex series of multiplets from the tetrahydroisoquinoline rings.

-

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to its key functional groups:

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹ from the phenolic hydroxyl groups.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands for ether and phenol C-O bonds in the 1000-1300 cm⁻¹ region.

-

Recommended Analytical Workflow: LC-MS/MS Quantification

For the sensitive and selective quantification of Dauricinoline in biological matrices such as plasma or urine, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the industry standard.[9][10] The protocol described below is a self-validating system, incorporating an internal standard to ensure accuracy and reproducibility.[11]

Caption: LC-MS/MS workflow for quantifying Dauricinoline.

-

Preparation of Standards: Prepare stock solutions of Dauricinoline and an appropriate internal standard (IS), such as protopine or a stable isotope-labeled analogue, in methanol.[10] Create a series of calibration standards and quality control (QC) samples by spiking blank plasma.

-

Sample Extraction:

-

Rationale: Extraction is necessary to remove proteins and other interfering matrix components. Liquid-liquid extraction is effective for compounds with moderate to high lipophilicity.

-

Procedure: To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of IS working solution. Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

-

-

Evaporation and Reconstitution: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column (e.g., Agilent TC-C18, 2.1 x 50 mm, 5 µm).[10]

-

Mobile Phase: A typical mobile phase consists of Methanol and an aqueous component with an acidifier (e.g., 0.1% formic acid or acetic acid) to ensure protonation of the analyte and good peak shape.[9][10] A gradient elution from low to high organic content is recommended.

-

Flow Rate: Maintain a flow rate of 0.4-0.7 mL/min.[10]

-

-

Mass Spectrometric Detection:

-

Ionization: Use Electrospray Ionization in Positive Mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

-

MRM Transitions:

-

Dauricinoline: Monitor the transition from the precursor ion [M+H]⁺ (m/z 611.3) to a specific product ion.

-

Internal Standard: Monitor the specific precursor-to-product ion transition for the chosen IS.

-

-

Part 3: Stability and Degradation

The stability of Dauricinoline is a critical consideration for its handling, storage, and formulation.

-

Storage: As a powder, Dauricinoline should be stored desiccated at -20°C to prevent degradation.[5]

-

Chemical Stability: The structure contains functionalities susceptible to degradation:

-

Phenolic Hydroxyls: These groups are prone to oxidation, which can be accelerated by light, high pH, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts.

-

Ether Linkage: The diaryl ether bond is generally stable but can be cleaved under harsh acidic conditions.

-

-

Metabolic Stability: Dauricinoline is a product of the metabolism of Dauricine, which is primarily mediated by Cytochrome P450 enzymes (specifically CYP3A).[12][13] This metabolism can lead to the formation of reactive quinone methide intermediates, which may contribute to cytotoxicity.[12][13] This inherent metabolic pathway suggests that Dauricinoline itself may be further metabolized, a factor to consider in pharmacokinetic studies.

Conclusion

Dauricinoline presents a promising scaffold for drug development, but its progression from a research compound to a clinical candidate depends on a thorough understanding of its physicochemical properties. This guide has synthesized the available data on its chemical identity, solubility, and lipophilicity, while providing a robust, field-tested analytical workflow for its quantification. Key data gaps, such as experimental pKa and detailed stability profiles, remain and should be prioritized in future research. By leveraging the information and methodologies presented herein, researchers can accelerate the development of Dauricinoline-based therapeutics with greater efficiency and scientific rigor.

References

- BioCrick. (n.d.). Dauricinoline | CAS:30984-80-6.

- Chen, Y., et al. (2024). Dauricine: Review of Pharmacological Activity. Drug Design, Development and Therapy, 18, 4371-4382.

- Han, F. M., et al. (2000). Metabolism of dauricine and identification of its main metabolites. Journal of Tongji Medical University, 20(3), 253-256.

- ResearchGate. (n.d.). Metabolic activation and toxicity of dauricine.

-

PubChem. (n.d.). Dauricine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dauricinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, X., et al. (2010). Validated liquid chromatography-tandem mass spectrometry method for quantitative determination of dauricine in human plasma and its application to pharmacokinetic study. Journal of Chromatography B, 878(15-16), 1199-1203. Available from: [Link]

- ResearchGate. (n.d.). Representative UPLC-MS/MS chromatograms of dauricine and daurisoline (IS).

-

Chen, Y., et al. (2024). Dauricine: Review of Pharmacological Activity. PMC - PubMed Central. Available from: [Link]

-

Han, F. M., et al. (2007). Identification of dauricine and its metabolites in rat urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 854(1-2), 1-7. Available from: [Link]

- ResearchGate. (n.d.). Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives | Request PDF.

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

MDPI. (2024). A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Retrieved from [Link]

-

CONICET. (n.d.). Analytical determinations of luteolin. Retrieved from [Link]

-

PubMed. (2024). A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. Available from: [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

Sources

- 1. Dauricine | C38H44N2O6 | CID 73400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Dauricinoline | C37H42N2O6 | CID 71463990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dauricinoline | CAS:30984-80-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of dauricine and its metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Validated liquid chromatography-tandem mass spectrometry method for quantitative determination of dauricine in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Dauricinoline (CAS 30984-80-6)

Structural Analog Analysis & Therapeutic Applications [1][2]

Executive Summary

Dauricinoline (CAS 30984-80-6) is a bioactive bisbenzylisoquinoline alkaloid isolated primarily from the rhizomes of Menispermum dauricum (Asiatic Moonseed).[1][2][3][4][5] Structurally characterized as a phenolic analogue of the major alkaloid Dauricine, Dauricinoline has emerged as a potent small-molecule inhibitor of the NF-κB signaling pathway .[1]

While often overshadowed by its parent compound, Dauricinoline’s unique phenolic hydroxyl moiety confers distinct pharmacodynamic properties, particularly in modulating inflammatory cascades and potentially sensitizing chemo-resistant tumor cells. This guide synthesizes its physicochemical profile, isolation methodologies, and mechanistic action for researchers in medicinal chemistry and pharmacology.

Part 1: Chemical Identity & Structural Analysis[6]

Dauricinoline belongs to the bisbenzylisoquinoline class, a group of alkaloids known for their "head-to-head" or "tail-to-tail" ether linkages.[1]

| Property | Data |

| Chemical Name | Dauricinoline |

| CAS Number | 30984-80-6 |

| Molecular Formula | C₃₇H₄₂N₂O₆ |

| Molecular Weight | 610.75 g/mol |

| Classification | Bisbenzylisoquinoline Alkaloid (Phenolic) |

| Source | Menispermum dauricum DC (Rhizoma) |

| Structural Feature | Contains a phenolic -OH group, distinguishing it from the fully methylated Dauricine.[1] |

| Solubility | Soluble in DMSO, Methanol, Ethanol; limited solubility in water. |

Structural Insight: Unlike Dauricine (CAS 524-17-4), which is fully methylated at its phenolic positions, Dauricinoline retains a free hydroxyl group.[1] This structural nuance increases its polarity and hydrogen-bonding potential, likely influencing its binding affinity to protein targets such as the IKK complex or calcium channels.

Part 2: Pharmacological Mechanism of Action[7][8]

1. Primary Mechanism: NF-κB Pathway Inhibition

The most definitive pharmacological activity associated with Dauricinoline is its ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1] Dysregulation of NF-κB is a hallmark of chronic inflammation and cancer metastasis.[1]

-

Target: IκB Kinase (IKK) complex / p65 translocation.

-

Effect: Dauricinoline blocks the TNF-α induced activation of NF-κB.[1][2] By preventing the phosphorylation and degradation of the inhibitory protein IκBα, it sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory cytokines (IL-6, IL-1β).

2. Secondary Mechanism: Ion Channel Modulation (Class Effect)

As a bisbenzylisoquinoline, Dauricinoline shares the scaffold responsible for L-type Calcium Channel (Caᵥ1.2) blockade and hERG potassium channel interaction.[1]

-

Cardiovascular Impact: Similar to Dauricine, it likely exhibits Class IV anti-arrhythmic properties by prolonging the Action Potential Duration (APD) and reducing calcium influx, though specific potency data for Dauricinoline is less extensive than for Dauricine.

3. Visualization: Signaling Pathway Blockade

The following diagram illustrates the specific intervention point of Dauricinoline within the inflammatory cascade.

Caption: Dauricinoline inhibits the IKK-mediated phosphorylation of IκBα, preventing NF-κB nuclear translocation and suppressing inflammatory gene expression.[1]

Part 3: Isolation & Experimental Protocols

Isolation of Dauricinoline requires separating it from the more abundant Dauricine. The key differentiator is the phenolic nature of Dauricinoline, allowing for pH-dependent separation.

Protocol: Acid-Base Extraction & Purification

Objective: Isolate Dauricinoline from Menispermum dauricum crude extract.[1]

-

Crude Extraction:

-

Macerate dried rhizomes in 95% Ethanol (EtOH) under reflux for 3 hours (x3).

-

Concentrate combined filtrates under reduced pressure to obtain a crude syrup.

-

-

Acidification:

-

Dissolve syrup in 2% HCl (aq).

-

Filter to remove non-alkaloidal lipids/resins (insoluble in acid).

-

-

Partitioning (The Critical Step):

-

Wash the acidic solution with Chloroform (CHCl₃) or Ether to remove non-basic impurities.

-

Basify the aqueous phase to pH 9-10 using Ammonium Hydroxide (NH₄OH).[1]

-

Extract exhaustively with CHCl₃ . This yields the Total Alkaloid Fraction (TAF) .

-

-

Phenolic Separation:

-

Dissolve TAF in dilute NaOH (0.1 M).

-

Non-phenolic alkaloids (like Dauricine) will remain insoluble or extractable into an organic solvent (Ether), while phenolic alkaloids (Dauricinoline) form water-soluble phenolate salts.[1]

-

Separate the organic layer (Non-phenolic).

-

Acidify the remaining aqueous layer (containing Dauricinoline) to pH 8-9 and re-extract with CHCl₃.[1]

-

-

Chromatographic Purification:

Visualization: Extraction Workflow

Caption: pH-modulated fractionation strategy to separate phenolic Dauricinoline from non-phenolic bisbenzylisoquinoline analogs.

Part 4: Safety & Handling (MSDS Summary)

-

Hazard Classification: Alkaloid; Potentially Toxic.

-

Target Organ Toxicity: Cardiovascular system (potential for hypotension/bradycardia due to Ca2+ blockade).

-

Handling:

-

Wear nitrile gloves and safety glasses.

-

Handle in a fume hood to avoid inhalation of lyophilized powder.

-

-

Storage: -20°C, desiccated, protected from light. Stable in DMSO stock solutions for up to 3 months.

References

-

PubChem. (n.d.). Dauricinoline (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

- Wang, J., et al. (2020). Alkaloids from Menispermum dauricum and their anti-inflammatory activities. Journal of Ethnopharmacology.

-

Chen, X., et al. (2024).[6] Dauricine: Review of Pharmacological Activity. Drug Design, Development and Therapy.[6] Retrieved from [Link]

Sources

- 1. Dauricinoline | C37H42N2O6 | CID 71463990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the control, HPLC ≥98% , 30984-80-6 - CookeChem [cookechem.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Dauricinoline: A Technical Guide for Researchers

Abstract

Dauricinoline, a prominent bisbenzylisoquinoline alkaloid (bisBIA) found in the plant species Menispermum dauricum, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of dauricinoline, offering a valuable resource for researchers, scientists, and professionals in drug development. By elucidating the enzymatic steps from primary metabolism to the intricate oxidative coupling that defines this class of molecules, this document aims to facilitate a deeper understanding and catalyze further research into the production and potential applications of dauricinoline and related compounds.

Introduction: The Significance of Dauricinoline

Dauricinoline, also referred to as dauricine, is a structurally complex natural product belonging to the bisbenzylisoquinoline alkaloid family.[1][2] These molecules are characterized by the linkage of two benzylisoquinoline units, which contributes to their unique three-dimensional structure and diverse biological properties. Dauricinoline is particularly abundant in the rhizomes of Menispermum dauricum, a plant with a history of use in traditional medicine.[1][3] Modern pharmacological studies have begun to unravel the mechanisms behind its therapeutic potential, making the elucidation of its biosynthesis a critical step for ensuring a sustainable supply and for enabling synthetic biology approaches to produce novel derivatives.

This guide will dissect the biosynthetic journey to dauricinoline, commencing with the universal precursor, L-tyrosine, and navigating through the central benzylisoquinoline alkaloid (BIA) pathway to the pivotal dimerization event that yields the final product. We will explore the key enzymatic players, with a particular focus on the cytochrome P450-dependent monooxygenases that orchestrate the characteristic oxidative coupling reactions. Furthermore, this document will provide field-proven insights into the experimental methodologies employed to investigate such pathways, empowering researchers to design and execute their own studies in this exciting area of natural product biosynthesis.

The Dauricinoline Biosynthetic Pathway: From Amino Acid to Dimeric Alkaloid

The biosynthesis of dauricinoline is a multi-step enzymatic cascade that begins with the aromatic amino acid L-tyrosine. The overall pathway can be conceptually divided into three main stages: the formation of the core benzylisoquinoline skeleton, the specific modifications leading to the monomeric precursors of dauricinoline, and the final dimerization step.

Formation of the Benzylisoquinoline Core: The Central Role of (S)-Reticuline

The initial steps of dauricinoline biosynthesis are shared with a vast array of over 2,500 BIAs. This common pathway converges on the formation of the pivotal intermediate, (S)-reticuline. The journey from L-tyrosine to (S)-reticuline involves a series of enzymatic conversions, including hydroxylation, decarboxylation, deamination, and condensation reactions.

The key steps in the formation of (S)-reticuline are:

-

Conversion of L-tyrosine to Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine serves as the precursor for both constituent parts of the benzylisoquinoline skeleton. It is converted to dopamine through hydroxylation and decarboxylation, and to 4-HPAA via transamination, decarboxylation, and oxidation.

-

The Pictet-Spengler Condensation: The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) . This reaction forms the tricyclic benzylisoquinoline scaffold, yielding (S)-norcoclaurine.

-

A Series of Methylations and a Hydroxylation: Following the initial condensation, a sequence of enzymatic modifications occurs to produce (S)-reticuline. These include:

-

6-O-methylation of (S)-norcoclaurine by norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine.

-

N-methylation of (S)-coclaurine by coclaurine N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.

-

3'-hydroxylation of (S)-N-methylcoclaurine by a cytochrome P450 enzyme , N-methylcoclaurine 3'-hydroxylase (NMCH) .

-

4'-O-methylation of the resulting 3'-hydroxy-N-methylcoclaurine by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to produce (S)-reticuline.

-

The pathway from L-tyrosine to (S)-reticuline is a well-characterized route in several BIA-producing plants and serves as the foundational framework for the biosynthesis of dauricinoline.

The Path to Dauricinoline Monomers: Stereochemical Inversion

Dauricinoline is formed from the coupling of two molecules of the (R)-enantiomer of N-methylcoclaurine. This necessitates a stereochemical inversion from the (S)-configured intermediates of the central BIA pathway. While the specific enzymes in Menispermum dauricum have not been fully elucidated, studies in other BIA-producing plants suggest a two-step epimerization process to convert (S)-N-methylcoclaurine to (R)-N-methylcoclaurine. This critical conversion is thought to proceed through an achiral dehydro- intermediate.

The Dimerization Step: Cytochrome P450-Catalyzed Oxidative Coupling

The hallmark of bisbenzylisoquinoline alkaloid biosynthesis is the oxidative coupling of two monomeric benzylisoquinoline units. In the case of dauricinoline, this involves the dimerization of two molecules of (R)-N-methylcoclaurine. This reaction is catalyzed by a specific cytochrome P450-dependent monooxygenase .

While the precise enzyme responsible for dauricinoline synthesis in M. dauricum awaits definitive characterization, extensive research on the biosynthesis of the related bisBIA, berbamunine, in Berberis stolonifera has identified berbamunine synthase (CYP80A1) . This enzyme catalyzes the C-O phenol coupling of one molecule of (R)-N-methylcoclaurine and one molecule of (S)-N-methylcoclaurine to form berbamunine. It is highly probable that a homologous CYP80-family enzyme in M. dauricum catalyzes the coupling of two (R)-N-methylcoclaurine molecules to form dauricinoline.

The proposed mechanism involves the enzyme abstracting a hydrogen atom from the phenolic hydroxyl group of each monomer, generating radical intermediates. These radicals then couple to form the diaryl ether bond characteristic of dauricinoline.

Experimental Approaches for Elucidating the Dauricinoline Pathway

The elucidation of a complex biosynthetic pathway like that of dauricinoline relies on a combination of classical biochemical techniques and modern molecular biology approaches. The following sections outline key experimental strategies and provide insights into their application.

Isotopic Labeling Studies

Feeding experiments using isotopically labeled precursors are a cornerstone of biosynthetic pathway elucidation. By administering precursors such as [¹³C]- or [¹⁴C]-labeled L-tyrosine to M. dauricum plant material (e.g., cell cultures or whole plants), researchers can trace the incorporation of the label into dauricinoline and its intermediates. Subsequent analysis using techniques like NMR spectroscopy and mass spectrometry allows for the determination of the labeling pattern, confirming the precursor-product relationships and the origins of the carbon skeleton.

Enzyme Assays with Cell-Free Extracts

The preparation of cell-free extracts from M. dauricum tissues actively producing dauricinoline provides a means to study the enzymatic activities involved in the pathway in vitro. These extracts can be incubated with putative substrates (e.g., (R)-N-methylcoclaurine) and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes), and the formation of the product can be monitored by HPLC or LC-MS. This approach is invaluable for identifying and characterizing the enzymes responsible for specific steps in the pathway.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Once candidate genes for the biosynthetic enzymes are identified (e.g., through transcriptomics of dauricinoline-producing tissues), they can be cloned and expressed in a heterologous host system, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. The recombinant enzymes can then be purified and their activity and substrate specificity can be characterized in detail. This approach provides definitive evidence for the function of a particular gene product in the biosynthetic pathway.

Table 1: Comparison of Heterologous Expression Systems for Plant Cytochrome P450 Enzymes

| Host System | Advantages | Disadvantages |

| Saccharomyces cerevisiae | Eukaryotic system with post-translational modifications similar to plants. Endoplasmic reticulum provides a suitable environment for membrane-bound P450s. | Lower expression levels compared to E. coli. More complex genetics and cultivation. |

| Escherichia coli | High expression levels. Rapid growth and simple genetics. Well-established protocols. | Lack of eukaryotic post-translational modifications. P450s may misfold or be inactive. |

| Insect Cells (Baculovirus) | Eukaryotic system with robust protein folding and modification machinery. High expression levels of functional P450s. | More expensive and time-consuming than microbial systems. |

Experimental Protocol: Heterologous Expression and Assay of a Candidate Dauricine Synthase (Cytochrome P450)

This protocol provides a general workflow for the functional characterization of a candidate cytochrome P450 enzyme believed to be involved in dauricinoline biosynthesis.

Part 1: Heterologous Expression in Saccharomyces cerevisiae

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the candidate cytochrome P450 gene from M. dauricum, with codon optimization for expression in S. cerevisiae.

-

Cloning into a Yeast Expression Vector: Clone the optimized gene into a suitable yeast expression vector, such as a pYES-DEST52 vector, under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Expression Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose.

-

Microsome Preparation: After a suitable induction period (e.g., 24-48 hours), harvest the yeast cells and prepare microsomal fractions, which will contain the membrane-bound cytochrome P450 enzyme.

Part 2: In Vitro Enzyme Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Microsomal fraction containing the recombinant P450.

-

(R)-N-methylcoclaurine (substrate).

-

NADPH (cofactor).

-

A suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

-

Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching and Product Extraction: Stop the reaction by adding a solvent such as ethyl acetate. Extract the product, dauricinoline, into the organic phase.

-

Product Analysis: Analyze the extracted product by HPLC or LC-MS to confirm the formation of dauricinoline and to quantify the enzyme's activity.

Quantitative Insights and Future Directions

While specific kinetic data for the dauricine-producing enzyme from M. dauricum is not yet available in the public domain, the characterization of the closely related berbamunine synthase (CYP80A1) provides valuable comparative data. Understanding the substrate specificity, reaction kinetics, and optimal conditions for these enzymes is crucial for their application in synthetic biology and metabolic engineering.

Future research in this field will likely focus on:

-

Definitive identification and characterization of the dauricine synthase from Menispermum dauricum.

-

Elucidation of the complete stereochemical pathway leading to the (R)-N-methylcoclaurine precursor.

-

Metabolic engineering of microbial hosts for the heterologous production of dauricinoline and novel derivatives.

-

Investigating the regulation of the dauricinoline biosynthetic pathway in the native plant to identify strategies for enhancing its production.

The continued exploration of the biosynthesis of dauricinoline and other bisbenzylisoquinoline alkaloids holds immense promise for the discovery of new therapeutic agents and the development of sustainable production platforms for these valuable natural products.

References

-

Dauricine: Review of Pharmacological Activity. (2024). PubMed Central. [Link]

-

Cytochrome P450 Protocols. (2025). ResearchGate. [Link]

-

Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. (2023). National Institutes of Health. [Link]

-

Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. (2021). PubMed Central. [Link]

-

(PDF) Dauricine: Review of Pharmacological Activity. (2024). ResearchGate. [Link]

-

Identification and Characterization of Daurichromenic Acid Synthase Active in Anti-HIV Biosynthesis. (2017). PubMed. [Link]

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]

-

Discovery and modification of cytochrome P450 for plant natural products biosynthesis. (2020). National Institutes of Health. [Link]

-

Early Steps of Dauricine Biosynthesis in Cultured Roots of Menispermum dauricum. (1992). Bioscience, Biotechnology, and Biochemistry. [Link]

-

(PDF) An enzymatic, stereoselective synthesis of (S)-norcoclaurine. (2025). ResearchGate. [Link]

-

The whole plant of Menispermum dauricum (A) and structures (B) of dauricine. (n.d.). ResearchGate. [Link]

-

Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. (2009). PubMed Central. [Link]

-

The biosynthesis of benzylisoquinoline alkaloids (BIAs) in plant (A)... (n.d.). ResearchGate. [Link]

-

Bisbenzylisoquinoline Alkaloids. (1997). Journal of Natural Products. [Link]

-

REVIEW - eScholarship.org. (n.d.). eScholarship. [Link]

-

Early Steps of Dauricine Biosynthesis in Cultured Roots of Menispermum dauricum. (1992). Oxford Academic. [Link]

-

An enzymatic, stereoselective synthesis of (S)-norcoclaurine. (n.d.). RSC Publishing. [Link]

-

Benzylisoquinoline Alkaloid Biosynthesis in Sacred Lotus (Nelumbo nucifera). (2018). PRISM. [Link]

-

Complete biosynthesis of the bisbenzylisoquinoline alkaloids guattegaumerine and berbamunine in yeast. (2021). ResearchGate. [Link]

-

Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). (2017). PubMed Central. [Link]

-

Alkaloids from Menispermum dauricum. (2025). ResearchGate. [Link]

-

Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae. (n.d.). PubMed Central. [Link]

Sources

Preclinical Evaluation of Anti-Inflammatory Therapeutics: From Mechanism to Model

Executive Summary

The landscape of anti-inflammatory drug development has shifted from broad-spectrum suppression (e.g., corticosteroids, NSAIDs) to precision modulation of specific pathways and the active promotion of resolution. Modern drug discovery demands a rigorous understanding of the "resolution pharmacology"—the concept that inflammation is not merely a fire to be extinguished but a biological process that must be resolved to restore homeostasis.

This technical guide provides a structural framework for evaluating novel anti-inflammatory candidates. It moves beyond generic assays to focus on two high-value targets: NLRP3 Inflammasome modulation and Macrophage Polarization (M1-to-M2 switching) , followed by a gold-standard in vivo model for mucosal inflammation.

Mechanistic Foundations: The NLRP3 Inflammasome

While NF-

The Two-Signal Hypothesis

Effective screening requires an assay that mimics the physiological two-step activation of NLRP3:

-

Signal 1 (Priming): TLR activation (e.g., via LPS) leads to NF-

B activation and the transcriptional upregulation of NLRP3 and Pro-IL-1 -

Signal 2 (Activation): A secondary stimulus (e.g., ATP, Nigericin, crystals) causes K+ efflux, mitochondrial ROS generation, or lysosomal rupture, triggering the assembly of the NLRP3-ASC-Caspase-1 complex.

Visualization: NLRP3 Signaling Pathway

Figure 1: The two-step activation mechanism of the NLRP3 inflammasome. Signal 1 primes the cell by upregulating components; Signal 2 triggers assembly and cytokine release.

In Vitro Screening Protocols

Protocol A: Bone Marrow-Derived Macrophage (BMDM) Polarization

Why this matters: Cell lines (like RAW 264.7) often lack the full metabolic plasticity of primary cells. BMDMs are the industry standard for assessing phenotypic switching from M1 (pro-inflammatory) to M2 (pro-resolving).

Step-by-Step Methodology

-

Isolation (Day 0):

-

Harvest femurs/tibias from C57BL/6 mice (6-8 weeks old).

-

Flush marrow with cold PBS using a 25G needle.

-

Pass through a 70µm cell strainer to remove debris.

-

QC Step: Lyse RBCs using ACK lysis buffer (2 mins).

-

-

Differentiation (Days 0-6):

-

Culture cells in DMEM + 10% FBS + 20 ng/mL M-CSF (Macrophage Colony-Stimulating Factor).

-

Note: M-CSF is crucial for macrophage lineage commitment. GM-CSF drives a dendritic cell-like phenotype and should be avoided for this assay.

-

Refresh media on Day 3.

-

-

Polarization (Day 7 - 24 hours):

-

M1 Induction: Add LPS (100 ng/mL) + IFN-

(20 ng/mL). -

M2 Induction: Add IL-4 (20 ng/mL) +/- IL-13 (20 ng/mL).

-

Test Compound: Add 1 hour prior to polarization stimuli.

-

-

Readout (Day 8):

-

Supernatant: ELISA for TNF-

(M1) vs. IL-10 (M2). -

Flow Cytometry: See Table 1 below.

-

Protocol B: NLRP3 Inflammasome Inhibition Assay

Objective: Determine if a compound inhibits the priming step (transcriptional) or the assembly step (post-translational).

-

Seed BMDMs: 5 x

cells/well in 24-well plates. -

Priming (Signal 1): Treat with LPS (100 ng/mL) for 3 hours.

-

Checkpoint: If testing "Priming Inhibition," add drug here.

-

-

Drug Treatment: Wash cells, add drug in serum-free media for 30 mins.

-

Activation (Signal 2): Add Nigericin (10 µM) for 45 mins or ATP (5 mM) for 30 mins.

-

Analysis:

-

Collect supernatant immediately.

-

Western Blot: Probe for cleaved Caspase-1 (p20) and cleaved IL-1

(p17) . Pro-forms (p45/p31) should remain constant if only activation is blocked.

-

Data Presentation: Biomarker Selection

Effective profiling requires distinguishing between general inflammation and specific phenotypic shifts.

| Marker Type | Target | M1 Phenotype (Inflammatory) | M2 Phenotype (Resolving) | Assay Method |

| Surface Marker | CD80 / CD86 | High (++) | Low (+) | Flow Cytometry |

| Surface Marker | CD206 (Mannose Receptor) | Low (-) | High (+++) | Flow Cytometry |

| Enzyme | Arginine Metabolism | iNOS (High NO production) | Arginase-1 (Urea production) | qPCR / Western |

| Cytokine | IL-12 vs IL-10 | IL-12 (High) | IL-10 (High) | ELISA / MSD |

| Transcription | Master Regulator | STAT1 / IRF5 | STAT6 / PPAR | Western Blot |

In Vivo Efficacy: DSS-Induced Colitis Model

For drug development, the Dextran Sodium Sulfate (DSS) colitis model is preferred over TNBS because it mimics the epithelial damage and innate immune response of human Ulcerative Colitis (UC).

Experimental Workflow

The "Acute" model is suitable for screening anti-inflammatory agents, while the "Chronic" model evaluates fibrosis and recovery.

Protocol (Acute Model):

-

Acclimatization: Mice (C57BL/6, Male, 8-10 weeks) acclimatized for 7 days.

-

Induction (Days 0-7): Administer 2.5% - 3.0% DSS (MW 36-50 kDa) in drinking water.

-

Critical: DSS solution must be changed every 2 days to prevent degradation.

-

-

Treatment: Oral gavage or IP injection of the test compound daily (preventative) or starting Day 3 (therapeutic).

-

Recovery (Days 7-10): Switch to normal water to observe resolution kinetics.

Visualization: In Vivo Timeline

Figure 2: Experimental timeline for therapeutic evaluation in the DSS-induced colitis model.

Key Readouts (Self-Validating System)

To ensure the model worked before analyzing drug efficacy, verify the following in the Vehicle Control group:

-

Weight Loss: Must exceed 15-20% by Day 8.

-

Colon Length: Significant shortening (e.g., <6cm vs 8cm in Naive).

-

DAI Score: Composite score of Weight Loss (0-4), Stool Consistency (0-4), and Rectal Bleeding (0-4).

References

-

He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in Biochemical Sciences.

-

Murray, P. J., et al. (2014). Macrophage Activation and Polarization: Nomenclature and Experimental Guidelines. Immunity.

-

Chassaing, B., et al. (2014). Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice. Current Protocols in Immunology.

-

Coll, R. C., et al. (2015). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Medicine.

-

Toda, G., et al. (2021). Preparation and Culture of Bone Marrow-Derived Macrophages (BMDM) for M1/M2 Polarization. Bio-protocol.

An In-depth Technical Guide to Dauricinoline's Inhibition of the NF-κB Signaling Pathway

Introduction

The Nuclear Factor-kappaB (NF-κB) family of transcription factors represents a cornerstone of the cellular inflammatory response.[1] Dysregulation of the NF-κB signaling cascade is a well-established driver of numerous pathologies, including chronic inflammatory diseases and many forms of cancer.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins, most notably the Inhibitor of κB alpha (IκBα).[3] A variety of stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) or bacterial lipopolysaccharide (LPS), can trigger a signaling cascade that leads to the degradation of IκBα and the subsequent translocation of NF-κB into the nucleus to activate pro-inflammatory gene expression.[3][4]

The central role of this pathway in disease has made it an attractive target for therapeutic intervention. Natural products, with their vast structural diversity, have proven to be a rich source of novel modulators of cellular signaling. Dauricinoline, a bisbenzylisoquinoline alkaloid isolated from the traditional medicinal plant Menispermum dauricum, has emerged as a compound of significant interest due to its potent anti-inflammatory and anti-cancer properties.[5][6] Accumulating evidence demonstrates that a primary mechanism through which dauricinoline exerts its effects is the targeted suppression of the NF-κB signaling pathway.[7][8]

This technical guide provides a detailed exploration of the molecular mechanisms underpinning dauricinoline's inhibitory action on NF-κB signaling. We will dissect the canonical NF-κB pathway, present a logical, field-tested experimental workflow to validate and characterize inhibitors like dauricinoline, and provide detailed, self-validating protocols for the key assays involved.

The Canonical NF-κB Signaling Pathway: A Molecular Overview

The canonical NF-κB pathway is a rapid-response system that converts extracellular inflammatory signals into a robust transcriptional program. The pathway converges on the activation of the IκB Kinase (IKK) complex.[9]

-

Activation Signal: Pro-inflammatory cytokines like TNF-α or IL-1β bind to their respective cell surface receptors.

-

IKK Complex Activation: This binding initiates a series of downstream signaling events that lead to the activation of the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and a regulatory subunit NEMO (IKKγ).[10]

-

IκBα Phosphorylation: The activated IKK complex, primarily through IKKβ, phosphorylates the IκBα inhibitor protein at two specific N-terminal serine residues (Ser32 and Ser36).[10][11]

-

IκBα Ubiquitination and Degradation: This phosphorylation event marks IκBα for recognition by an E3 ubiquitin ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[3]

-

NF-κB Nuclear Translocation: The degradation of IκBα unmasks a Nuclear Localization Signal (NLS) on the NF-κB heterodimer (most commonly composed of the p65/RelA and p50 subunits).[12]

-

Gene Transcription: Now free, the active NF-κB complex translocates into the nucleus, binds to specific κB consensus sequences in the promoter regions of target genes, and initiates the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules like ICAM-1 and VCAM-1.[8][13]

Recent studies indicate that dauricinoline exerts its inhibitory effect by intervening in this cascade, leading to a downstream suppression of inflammatory gene expression.[8] One proposed mechanism involves direct interaction with the p65 subunit, potentially interfering with its nuclear translocation or transcriptional activity.[7]

Figure 1: The Canonical NF-κB Signaling Pathway and points of inhibition by Dauricinoline.

Experimental Validation of Dauricinoline's Inhibitory Mechanism

To rigorously define the mechanism of action for an NF-κB inhibitor like dauricinoline, a multi-assay approach is essential. This workflow is designed to systematically dissect the pathway, moving from a broad functional output (gene transcription) to specific upstream signaling events.

Figure 2: Logical workflow for characterizing NF-κB pathway inhibitors like Dauricinoline.

Data Interpretation: Expected Outcomes

The following table summarizes the anticipated results from the experimental workflow, assuming dauricinoline is an effective inhibitor of the canonical NF-κB pathway.

| Experimental Assay | Vehicle Control | Inducer (e.g., TNF-α) Alone | Inducer + Dauricinoline | Causality & Rationale |

| NF-κB Reporter Assay | Basal Luciferase Activity | High Luciferase Activity | Reduced Luciferase Activity | This directly measures the end-point of the pathway: NF-κB-dependent gene transcription. A reduction confirms functional inhibition. |

| Western Blot (p-IκBα) | Low/Undetectable Signal | Strong p-IκBα Signal | Reduced p-IκBα Signal | A decrease in IκBα phosphorylation indicates that dauricinoline acts on or upstream of the IKK complex, the kinase responsible for this modification.[9][13] |

| Western Blot (Total IκBα) | High Basal Level | Low Level (Degraded) | Stabilized/Higher Level | Inhibition of IKK prevents IκBα phosphorylation and subsequent degradation, thus preserving the total protein level.[4] |

| Immunofluorescence (p65) | Predominantly Cytoplasmic | Predominantly Nuclear | Predominantly Cytoplasmic | By preventing IκBα degradation, dauricinoline traps the p65 subunit in the cytoplasm, blocking its translocation to the nucleus.[12][14] |

Experimental Protocols

Protocol 1: NF-κB Luciferase Reporter Gene Assay

Principle: This assay provides a quantitative measure of NF-κB transcriptional activity.[15] Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple NF-κB response elements. When NF-κB translocates to the nucleus, it binds to these elements and drives luciferase expression, which can be measured as a luminescent signal.[16]

Methodology:

-

Cell Seeding:

-

Seed HEK293 cells (or other suitable cell line) in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

-

Transfection (if not using a stable cell line):

-

Co-transfect cells with an NF-κB-luciferase reporter vector and a Renilla luciferase vector (e.g., pRL-TK) using a suitable transfection reagent according to the manufacturer's protocol. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[15]

-

Incubate for 24 hours post-transfection.

-

-

Compound Treatment:

-

Pre-treat cells with varying concentrations of dauricinoline (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

-

Expertise Note: This pre-incubation allows the compound to enter the cells and engage its target before pathway activation.

-

Stimulate the cells with a pre-determined optimal concentration of an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.[17] Include a non-stimulated control.

-

-

Cell Lysis and Luminescence Reading:

-

Remove the media and gently wash the cells once with 1X PBS.

-

Add 1X passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

-

Using a dual-luciferase reporter assay system, measure both Firefly and Renilla luciferase activity on a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase reading to the Renilla luciferase reading for each well to control for variability.

-

Express the data as a percentage of the activity seen in the "Inducer Alone" control wells.

-

Protocol 2: Western Blot for Phosphorylated IκBα (p-IκBα)

Principle: This assay directly assesses the activation state of the IKK complex by measuring the phosphorylation of its immediate substrate, IκBα.[10] A reduction in the p-IκBα signal in the presence of an inhibitor is strong evidence of action at or upstream of IKK.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HUVECs, RAW 264.7) in 6-well plates and grow to ~90% confluency.

-

Pre-treat with dauricinoline or vehicle for 1-2 hours.

-

Stimulate with TNF-α or LPS. For p-IκBα, stimulation times are typically short (e.g., 0, 5, 15, 30 minutes) as phosphorylation is a rapid and transient event.[4]

-

-

Protein Lysate Preparation:

-

Aspirate media and immediately place the plate on ice. Wash cells with ice-cold PBS.

-

Lyse cells directly in the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Trustworthiness Note: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the target protein.

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Expertise Note: BSA is generally preferred over non-fat milk for blocking when using phospho-specific antibodies, as milk contains phosphoproteins (casein) that can increase background noise.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for p-IκBα (Ser32/36), diluted in 5% BSA/TBST.

-

Wash the membrane 3x for 10 minutes each in TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

-

Detection and Re-probing:

Protocol 3: Immunofluorescence for p65 Nuclear Translocation

Principle: This imaging-based assay provides a qualitative and semi-quantitative assessment of NF-κB activation by visualizing the location of the p65 subunit within the cell.[19] Inhibition of the pathway results in the retention of p65 in the cytoplasm.[14]

Methodology:

-

Cell Culture:

-

Seed cells on sterile glass coverslips placed in 12-well or 24-well plates. Allow them to adhere and grow to 60-70% confluency.

-

-

Treatment:

-

Pre-treat with dauricinoline or vehicle for 1-2 hours.

-

Stimulate with TNF-α or LPS for a time sufficient to induce robust nuclear translocation (typically 30-60 minutes).[12]

-

-

Fixation and Permeabilization:

-

Wash cells gently with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash 3x with PBS.

-

Permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 10 minutes.[20] This step is necessary to allow the antibody to access intracellular targets.

-

Wash 3x with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[21]

-

Wash 3x with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash 3x with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope, capturing images for the DAPI (blue) and p65 (e.g., green) channels. Merged images will show the localization of p65 relative to the nucleus.

-

Conclusion

Dauricinoline is a potent natural product inhibitor of the NF-κB signaling pathway, a critical mediator of inflammation. The technical framework presented here provides a robust and logical progression for characterizing the molecular mechanism of such inhibitors. By integrating functional reporter assays with specific biochemical and imaging-based techniques, researchers can precisely determine the point of intervention within the cascade. The evidence suggests that dauricinoline's anti-inflammatory effects are, at least in large part, mediated by its suppression of IKK-dependent IκBα degradation and the subsequent nuclear translocation of NF-κB. This makes dauricinoline a promising lead compound for the development of novel therapeutics targeting NF-κB-driven diseases.

References

- National Institutes of Health. (n.d.). Interleukin-17 signaling triggers degradation of the constitutive NF-κB inhibitor ABIN-1.

- Zhong, Z., et al. (n.d.). Improved quantitative measurement of translocation of NF-κB in human activated B cells by confocal microscopy.

- Prasad, S., et al. (n.d.). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central.

- ResearchGate. (n.d.). The inhibition of NFκB signaling can occur at different steps of its...

- Zhang, X., et al. (2023). Dauricine exhibits anti-inflammatory property against acute ulcerative colitis via the regulation of NF-κB pathway. Cell Biochemistry and Function.

- ResearchGate. (n.d.). The anti-inflammatory mechanisms of dauricine.

- National Institutes of Health. (n.d.). Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity.

- Wang, Y., et al. (2021). Dauricine Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway. Frontiers in Pharmacology.

- Gilmore, T. D. (n.d.). Inhibitory kappa B kinases as targets for pharmacological regulation. PubMed Central.

- Wang, T., et al. (2024). Dauricine: Review of Pharmacological Activity. PubMed Central.

- BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway).

- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.

- Kim, H., et al. (n.d.). The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells. PubMed Central.

- Sriskantharajah, S., et al. (n.d.). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages.

- Abcam. (n.d.). Western blot for phosphorylated proteins.

- Seo, M. B., et al. (n.d.). Inhibition of p65 Nuclear Translocation by Baicalein. PubMed Central.

- Frontiers. (n.d.). Post-translational Modifications of IκBα: The State of the Art.

- National Institutes of Health. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.

- Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.

- Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit.

- BenchChem. (n.d.). Application Notes and Protocols for IKK2-IN-3 in p-IκBα Western Blot Analysis.

- National Institutes of Health. (n.d.). Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα.

- National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.

Sources

- 1. e-century.us [e-century.us]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-17 signaling triggers degradation of the constitutive NF-κB inhibitor ABIN-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dauricine exhibits anti-inflammatory property against acute ulcerative colitis via the regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dauricine Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 12. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. fivephoton.com [fivephoton.com]

In Vitro Biological Activity Screening of Dauricinoline: A Technical Framework

Executive Summary

Dauricinoline (CAS: 30984-80-6) is a bioactive bisbenzylisoquinoline alkaloid and a phenolic structural analog of dauricine, primarily isolated from Menispermum dauricum.[1][2][3] While often overshadowed by its parent compound, dauricinoline presents a distinct pharmacological profile due to its phenolic hydroxyl group, which alters its lipophilicity and metabolic stability.

This technical guide establishes a rigorous in vitro screening architecture for dauricinoline. Unlike generic screening protocols, this framework is engineered to address the specific liabilities (hERG inhibition) and therapeutic potentials (MDR reversal, anti-cancer) inherent to the bisbenzylisoquinoline scaffold.

Chemical Identity & Screening Logic

The Phenolic Variance: Dauricinoline differs from dauricine by the presence of a free hydroxyl group (O-demethylation). This structural nuance necessitates specific screening for metabolic stability (Phase II conjugation) and altered ion channel affinity.

-

Primary Liability: hERG Potassium Channel Blockade (QTc prolongation risk).[4]

-

Primary Therapeutic Potential: Multidrug Resistance (MDR) Reversal (P-gp inhibition), Cytotoxicity (Breast/Liver/Colon lines).

Strategic Screening Workflow

The following diagram outlines the logical flow for screening dauricinoline, prioritizing safety elimination before efficacy confirmation.

Figure 1: Strategic screening workflow prioritizing early identification of cardiotoxicity risks common to isoquinoline alkaloids.

Module 1: Safety & Cardiotoxicity (The Gatekeeper)